(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid
Overview
Description
(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazoline core substituted with bromine and phenyl groups, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Phenyl Substitution: The phenyl groups can be introduced via Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Acetic Acid Introduction: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-efficiency catalysts, automated reaction monitoring, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4-diphenylquinazoline: Lacks the bromine and acetic acid moieties.
6-bromoquinazoline: Lacks the phenyl and acetic acid moieties.
Quinazoline-3-acetic acid: Lacks the bromine and phenyl groups.
Uniqueness
(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
(6-bromo-2,4-diphenylquinazolin-3(4H)-yl)acetic acid is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This compound features a unique structure with a bromine atom at the 6-position and two phenyl groups at the 2 and 4 positions. Its molecular formula is C22H17BrN2O2, with a molecular weight of approximately 421.29 g/mol. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Anticancer Potential
The anticancer properties of quinazoline derivatives are well-established. For instance, certain quinazoline-based compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound may exhibit similar properties through its interaction with molecular targets such as Aurora kinases and platelet-derived growth factor receptors .
The biological activity of this compound is believed to be mediated through its binding to specific enzymes or receptors:
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of various kinases involved in signaling pathways critical for cell proliferation and survival.
- Antimicrobial Mechanisms : The exact mechanisms by which quinazolines exert antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid | Contains a keto group instead of phenyl substituents | Enhanced cytotoxicity against cancer cells |
2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid | Similar core structure but different substituents | Exhibits distinct antimicrobial properties |
2-(6-bromoquinazolin-3(4H)-yl)acetic acid | Lacks diphenyl substitution | More potent in certain anti-inflammatory assays |
The unique diphenyl substitution and bromine atom in this compound may influence its biological activity compared to these similar compounds.
Case Studies and Research Findings
Research has indicated that quinazoline derivatives can be effective against various diseases. For example:
- Aurora Kinase Inhibition : A series of quinazoline derivatives were studied for their inhibitory activity against Aurora kinases, demonstrating potential as antitumor agents .
- PDGF Receptor Antagonism : Certain quinazolines have been identified as potent antagonists of platelet-derived growth factor receptors, which play a significant role in cell proliferation and tumor growth .
Properties
IUPAC Name |
2-(6-bromo-2,4-diphenyl-4H-quinazolin-3-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c23-17-11-12-19-18(13-17)21(15-7-3-1-4-8-15)25(14-20(26)27)22(24-19)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZPWKYCTWLVSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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